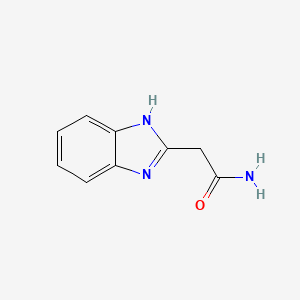

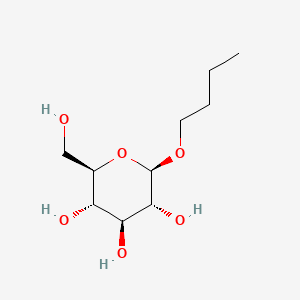

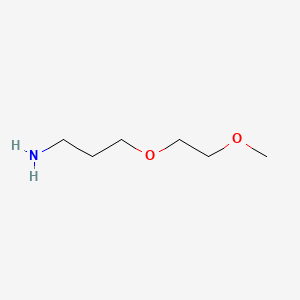

![molecular formula C9H16N2O5 B1266785 2-[(2-乙氧基-2-氧代乙基)氨基甲酰氨基]乙酸乙酯 CAS No. 7150-63-2](/img/structure/B1266785.png)

2-[(2-乙氧基-2-氧代乙基)氨基甲酰氨基]乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions, cyclization, and reduction processes. For example, the synthesis of Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate involved condensation of ethyl 2-chloroacetate with the hydroxy group of another precursor compound, followed by reduction with hydrogen in the presence of Pd/C at room temperature (Ju Liu et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds shows a significant degree of complexity and variability. For instance, the crystal structure analysis of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate revealed weak hydrogen bonds linking the molecules into a three-dimensional network structure, highlighting the importance of non-covalent interactions in stabilizing these compounds (Yassir Filali Baba et al., 2019).

Chemical Reactions and Properties

Ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetate and similar compounds undergo various chemical reactions, including N-H insertion reactions and transformations into different heterocyclic compounds. These reactions are influenced by the presence of substituents and the reaction conditions, demonstrating the compound's reactivity and potential for generating diverse chemical structures (Alen Albreht et al., 2009).

Physical Properties Analysis

The physical properties of such compounds, including their crystalline structure and solubility, play a crucial role in their application and effectiveness in various scientific fields. For example, the crystal structure and Hirshfeld surface analysis of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate were studied to understand its intermolecular interactions (Yassir Filali Baba et al., 2019).

科学研究应用

晶体结构和分子分析

- 晶体结构和赫施菲尔德表面分析:2-[(2-乙氧基-2-氧代乙基)氨基甲酰氨基]乙酸乙酯的晶体结构和分子相互作用已得到分析。研究表明,通过弱氢键和 π-π 相互作用形成三维网络结构,有助于其稳定性 (Yassir Filali Baba 等人,2019 年).

抗肿瘤活性

- 合成和抗肿瘤特性:研究表明,2-[(2-乙氧基-2-氧代乙基)氨基甲酰氨基]乙酸乙酯衍生物的合成及其对癌细胞系增殖的独特抑制作用,表明具有潜在的抗肿瘤活性 (Ju Liu 等人,2018 年).

耐药性减轻

- 克服癌症中的耐药性:这种化合物,特别是其类似物,已显示出减轻癌细胞耐药性的前景。对构效关系的研究突出了其在癌症治疗中的潜力,尤其是在多重耐药的情况下 (S. Das 等人,2009 年).

溶解度和热力学

- 溶解度和溶液热力学:该化合物在各种有机溶剂中的溶解度已得到广泛研究,为其纯化和理论研究提供了基本数据。这些研究有助于理解其在不同溶剂环境中的行为 (Shuo Han 等人,2016 年).

合成和化学性质

- 化学选择性合成:对 2-[(2-乙氧基-2-氧代乙基)氨基甲酰氨基]乙酸乙酯合成多功能性的研究,导致了化学选择性方法的发展,产生了各种产品。这突出了其在不同化学应用中的潜力 (Leida M. Pretto 等人,2019 年).

其他研究领域

- 缓蚀抑制研究:该化合物还被研究其作为缓蚀剂的潜在用途,特别是对于特定环境中的金属,如铜 (A. Zarrouk 等人,2014 年).

属性

IUPAC Name |

ethyl 2-[(2-ethoxy-2-oxoethyl)carbamoylamino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O5/c1-3-15-7(12)5-10-9(14)11-6-8(13)16-4-2/h3-6H2,1-2H3,(H2,10,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDUESMPRYWWDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)NCC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00291017 |

Source

|

| Record name | Diethyl 2,2'-(carbonyldiazanediyl)diacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetate | |

CAS RN |

7150-63-2 |

Source

|

| Record name | NSC72450 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl 2,2'-(carbonyldiazanediyl)diacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00291017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

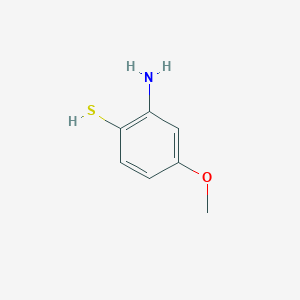

![Benzo[b]thiophene-2-carbonitrile](/img/structure/B1266706.png)

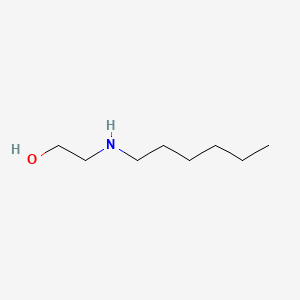

![2-[4-(Hexyloxy)phenyl]acetic acid](/img/structure/B1266710.png)